Bis(2-ethylhexyl) sebacate synthesis and purification methods
Bis(2-ethylhexyl) sebacate synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Bis(2-ethylhexyl) Sebacate (B1225510)
Introduction
Bis(2-ethylhexyl) sebacate, also known as dioctyl sebacate (DOS), is a widely used plasticizer recognized for its excellent low-temperature properties and flexibility.[1] It is an organic compound, specifically the diester of sebacic acid and 2-ethylhexanol.[1] Its chemical formula is C26H50O4.[1] This technical guide provides a comprehensive overview of the primary synthesis and purification methods for bis(2-ethylhexyl) sebacate, tailored for researchers, scientists, and professionals in drug development. The document details various catalytic and enzymatic approaches, outlines purification protocols, and presents key quantitative data in a comparative format.
Synthesis Methodologies
The predominant method for synthesizing bis(2-ethylhexyl) sebacate is through the direct esterification of sebacic acid with 2-ethylhexanol.[1] This process can be carried out using various catalysts or even under non-catalytic conditions at high pressures.[2][3] An alternative, greener approach involves enzymatic synthesis using lipases.
Catalytic Esterification
Catalytic esterification is the most common industrial method for producing bis(2-ethylhexyl) sebacate. The general reaction involves heating sebacic acid and an excess of 2-ethylhexanol in the presence of a catalyst. The water formed during the reaction is continuously removed to drive the equilibrium towards the product.
A variety of catalysts can be used, each with its own advantages and disadvantages:
-
Titanate Catalysts: These are frequently used in industrial processes.[4] They offer high catalytic activity and result in a high-quality product.
-
Stannous Oxide: This non-solid acid catalyst provides high catalytic activity, shorter reaction times, and results in a lighter-colored product with a simpler post-treatment process.[5][6]
-
Sulfuric Acid: While effective, concentrated sulfuric acid can lead to side reactions at higher temperatures, resulting in a darker product and more complex purification.[6][7]
-
Solid Acid Catalysts (e.g., nano-SO42-/TiO2): These catalysts offer high activity and can be easily separated from the reaction mixture, simplifying the purification process and offering potential for recycling.[8]
The general workflow for the synthesis and purification of bis(2-ethylhexyl) sebacate is depicted below.
Caption: General workflow of bis(2-ethylhexyl) sebacate production.
Enzymatic Synthesis
Enzymatic synthesis using immobilized lipases presents a more environmentally friendly alternative to traditional catalytic methods. This approach is conducted under milder reaction conditions, which can lead to higher product purity and easier separation. Lipozyme TL IM, Lipozyme RM IM, and Novozym 435 have been shown to be effective catalysts for this reaction.[9]
The chemical reaction for the synthesis of bis(2-ethylhexyl) sebacate is illustrated in the following diagram.
Caption: Chemical equation for the synthesis of bis(2-ethylhexyl) sebacate.
Experimental Protocols
Protocol 1: Synthesis using Titanate Catalyst
-
Esterification: Sebacic acid and 2-ethylhexanol are charged into a reaction kettle.[4]
-
The mixture is heated to 150-165°C.[4]
-
A titanate catalyst is added.[4]
-
The temperature is increased to 210-225°C to carry out the esterification.[4]
-
The reaction is monitored until the acid number is ≤ 0.20 mgKOH/g.[4]
Protocol 2: Synthesis using Stannous Oxide Catalyst
-
Esterification: Sebacic acid, 2-ethylhexanol, and stannous oxide catalyst are added to a four-neck flask equipped with a thermometer, reflux distributor, and agitator.[5][6]
-
Nitrogen is introduced, and the reaction is carried out at 200-230°C.[5][6]
Protocol 3: Synthesis using Nano-SO42-/TiO2 Catalyst
-
Esterification: The reaction is conducted with a 1:3 molar ratio of sebacic acid to 2-ethylhexanol.[8]
-
5 wt% of nano-SO42-/TiO2 catalyst is added.[8]
-
The reaction is maintained at 160°C for 2 hours.[8]
Protocol 4: Enzymatic Synthesis using Immobilized Lipase (B570770)
-
Reaction Setup: 400 mg of sebacic acid and 0.96 mL of 2-ethylhexanol (molar ratio of 3:1 alcohol to acid) are dissolved in 15 mL of cyclohexane.[9]
-
600 PLU of immobilized lipase (e.g., Lipozyme TL IM) is added.[9]
-
Incubation: The reaction mixture is incubated at 40°C for 24 hours.[9]
Purification Methods
The crude bis(2-ethylhexyl) sebacate obtained from synthesis requires several purification steps to remove unreacted starting materials, catalyst residues, and by-products.
A detailed workflow of the synthesis and purification process is presented below.
Caption: A step-by-step diagram of the synthesis and purification process.
Purification Protocol
-
Neutralization and Washing: The crude product is cooled to approximately 90°C.[5][6] An alkaline solution (lye) is added to neutralize any remaining acidic catalyst and unreacted sebacic acid.[5][6] This is followed by washing with water to remove the salts formed.[5][6][7]
-
Dealcoholization: Excess 2-ethylhexanol is removed, typically by distillation.[4][7]
-
Reduced-Pressure Distillation: The crude ester is then distilled under reduced pressure to separate the bis(2-ethylhexyl) sebacate from less volatile impurities.[4][5][6]
-
Adsorption and Filtration: The distilled product is treated with an adsorbent material like activated carbon to remove colored impurities.[4][5][6] The mixture is stirred and then filtered to yield the final high-purity product.[4][5][6] In some methods, a refining agent mixture of yellow soda ash, calcium oxide, magnesium oxide, activated carbon, and diatomite is used.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various synthesis and purification methods.
Table 1: Synthesis Conditions and Performance
| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Titanate | - | 210-225 | - | 97.23 | 99.63 | [4][10] |
| Stannous Oxide | - | 200-230 | - | - | - | [5][6] |
| Sulfuric Acid | 1:1.6 (by weight) | Boiling | - | - | 99.5 | [7] |
| Nano-SO42-/TiO2 | 1:3 (molar) | 160 | 2 | >99 | - | [8] |
| Lipozyme TL IM | 1:3 (molar) | 40 | 24 | 96.94 | - | [9] |
| Lipozyme RM IM | 1:3 (molar) | 40 | 24 | 96.23 | - | [9] |
| Novozym 435 | 1:3 (molar) | 40 | 24 | 84.65 | - | [9] |
Table 2: Final Product Specifications
| Parameter | Value | Reference |
| Purity | ≥ 99.50% | [4] |
| Acid Number | ≤ 0.07 mgKOH/g | [4] |
| Color (Pt-Co) | ≤ 20 | [4] |
| Density | 0.913 - 0.917 g/cm³ | [4] |
| Flash Point | ≥ 215°C | [4] |
Conclusion
The synthesis of bis(2-ethylhexyl) sebacate is a well-established process, with direct catalytic esterification being the most common method. The choice of catalyst significantly impacts reaction conditions, product quality, and the complexity of purification. While traditional acid catalysts are effective, newer solid acid and enzymatic catalysts offer environmental and process advantages. The purification process is crucial for achieving the high purity required for its applications and typically involves a multi-step approach of neutralization, distillation, and adsorption. The data presented in this guide provides a valuable resource for the development and optimization of synthesis and purification protocols for bis(2-ethylhexyl) sebacate.
References
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- 4. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 5. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 6. Preparation method of rubber plasticizer dioctyl sebacate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102249911A - Preparation method of bis(2-ethylhexyl)sebacate - Google Patents [patents.google.com]
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